Dehydrocholic acid
Overview
Description
Dehydrocholic acid is a synthetic bile acid, manufactured by the oxidation of cholic acid . It acts as a hydrocholeretic, increasing bile output to clear increased bile acid load .
Synthesis Analysis
Dehydrocholic acid is synthesized from the oxidation of cholic acid with chromic acid . The synthesis involves an aqueous solution of sodium bromate and ceric ammonium nitrate in aqueous acetonitrile at 80°C . Another method of synthesis involves the electrosynthesis of dehydrocholic acid from cholic acid .
Molecular Structure Analysis
The molecular formula of Dehydrocholic acid is C24H34O5 . The IUPAC name is 3,7,12-Trioxo-5β-cholan-24-oic acid .
Chemical Reactions Analysis
Dehydrocholic acid is produced by the chemical oxidation of cholic acid . The oxidation process involves the use of liquid bromine or calcium hypochlorite .
Physical And Chemical Properties Analysis
Dehydrocholic acid has a molecular weight of 402.52 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 581.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C .
Scientific Research Applications
Chiral Separation and Crystallization
Dehydrocholic acid has been utilized for the enantioselective inclusion of chiral arylmethylsulfoxides, demonstrating its capability to separate chiral compounds through selective precipitation. This is highlighted by studies where dehydrocholic acid facilitated the formation of 1:1 cocrystals with chiral arylmethylsulfoxides, leading to enhanced separation based on chirality (Fantin et al., 2004). Additionally, polymorphism of dehydrocholic acid has been explored, showing two distinct polymorphic forms (α and β) that can transform through various processes, further underlining its utility in crystallography and material science (Fantin et al., 2003).
Biochemical Applications
In biochemical research, dehydrocholic acid was identified as a selective binder to streptavidin from a PNA-tagged library, showcasing its potential in biochemical assays and molecular recognition studies. The binding interaction was found to be entropically driven, suggesting a novel avenue for utilizing dehydrocholic acid in biochemical applications (Daguer et al., 2012).
Medical Imaging Enhancement
Dehydrocholic acid has been investigated for its potential to enhance the delineation of anatomical sites in magnetic resonance cholangiopancreatography (MRCP). Studies suggest that the administration of dehydrocholic acid could improve the visualization of the anastomotic site and hepatolithiasis in MRCP images, indicating its applicability in improving diagnostic accuracy in medical imaging (Sakai et al., 2008).
Microbiota and Bile Acid Metabolism
Research on the modulation of fecal bile acid profiles by gut microbiota in cirrhosis has highlighted the role of dehydrocholic acid. The study suggests that cirrhosis is associated with a decreased conversion of primary to secondary fecal bile acids, which is linked to the abundance of key gut microbiome taxa. This research provides insight into the complex interplay between bile acids like dehydrocholic acid, gut microbiota, and liver diseases (Kakiyama et al., 2013).
properties
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPGWPVLFPUSM-KLRNGDHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145-41-5 (hydrochloride salt), 7786-84-7 (magnesium salt), 94107-86-5 (lithium salt) | |
Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022888 | |
Record name | Dehydrocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma. | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dehydrocholic acid | |
CAS RN |
81-23-2 | |
Record name | 3,7,12-Triketo-5β-cholanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dehydrocholic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8796 | |
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Record name | Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydrocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydrocholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEHYDROCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH5000009I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
237-240 | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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